

What is the chemical structure of Ravenelin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ravenelin*

Cat. No.: *B15582040*

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An In-depth Technical Guide to the Chemical Structure of **Ravenelin**

Introduction

Ravenelin is a naturally occurring xanthone, a class of secondary metabolites produced by various microorganisms and plants.[1] First identified in the fungi *Helminthosporium ravenelii* and *H. turcicum*, it has more recently been isolated from the endophytic fungus *Exserohilum rostratum*. [1][2] Xanthones, despite their relatively simple chemical scaffold, exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Ravenelin**, with a focus on the experimental data and protocols for researchers in drug discovery and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of **Ravenelin** was elucidated through various spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[1] Its systematic IUPAC name is 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one.[2][3]

The fundamental structure is a xanthen-9-one core, featuring a tricyclic system composed of a central pyran ring fused with two benzene rings. This core is substituted with three hydroxyl groups at positions 1, 4, and 8, and a methyl group at position 3. The compound is achiral.[4]

Physicochemical and Identification Data

The key identifiers and computed physicochemical properties of **Ravenelin** are summarized in the table below for quick reference.

| Property | Value | Reference(s) |
|--------------------------------|--|--------------|
| Molecular Formula | C ₁₄ H ₁₀ O ₅ | [1][2][3][4] |
| Molecular Weight | 258.23 g/mol | [2][3][4] |
| Exact Mass | 258.0528 Da | [2][3] |
| IUPAC Name | 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one | [2][3] |
| CAS Number | 479-44-7 | [2][3][4] |
| Topological Polar Surface Area | 87 Å ² | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| SMILES | <chem>CC1=CC(=C2C(=C1O)OC3=C(C=CC(=C3C2=O)O)O</chem> | [3] |
| InChI Key | GFYRPPGRPOFGOW-UHFFFAOYSA-N | [2][4] |

Biological Activity

Ravenelin has demonstrated notable antibacterial and antiprotozoal activities with a favorable selectivity index, suggesting it is more toxic to pathogens than to mammalian cells.[5][6]

Antibacterial Activity

The compound shows selective activity against Gram-positive bacteria, particularly *Bacillus subtilis*, while being largely inactive against Gram-negative strains.[5]

| Bacterial Strain | Type | MIC (μM) | Reference(s) |
|-------------------------------------|---------------|----------|--------------|
| Bacillus subtilis (ATCC 6633) | Gram-positive | 7.5 | [5] |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 484 | [7] |
| Escherichia coli (ATCC 25922) | Gram-negative | > 1000 | [7] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | > 1000 | [7] |
| Salmonella typhimurium (ATCC 14028) | Gram-negative | > 1000 | [7] |

Antiprotozoal and Cytotoxic Activity

Ravenelin exhibits potent activity against the parasites *Plasmodium falciparum* (the causative agent of malaria) and *Trypanosoma cruzi* (the causative agent of Chagas disease).[5][6] Importantly, it displays low cytotoxicity against human cell lines, leading to a high selectivity index.[5][6]

| Target Organism/Cell Line | Assay Type | IC ₅₀ / CC ₅₀ (μM) | Selectivity Index (SI) | Reference(s) |
|----------------------------------|------------------------------------|--|------------------------|--------------|
| Plasmodium falciparum (3D7) | Antiplasmodial (IC ₅₀) | 3.4 ± 0.4 | > 15 | [5] |
| Trypanosoma cruzi (epimastigote) | Trypanocidal (IC ₅₀) | 5 ± 1 | 37 | [5] |
| Trypanosoma cruzi (amastigote) | Trypanocidal (IC ₅₀) | 9 ± 2 | 21 | [5][6] |
| HepG2 (human hepatocarcinoma) | Cytotoxicity (CC ₅₀) | > 50 | - | [5][6] |
| BALB/c Peritoneal Macrophages | Cytotoxicity (CC ₅₀) | 185 ± 1 | - | [5][6] |

Selectivity Index (SI) was calculated as the ratio of CC₅₀ in peritoneal macrophages to the IC₅₀ for the parasite.

Experimental Protocols

The following sections detail the methodologies used for the isolation and biological evaluation of **Ravenelin**.

Isolation and Purification of Ravenelin

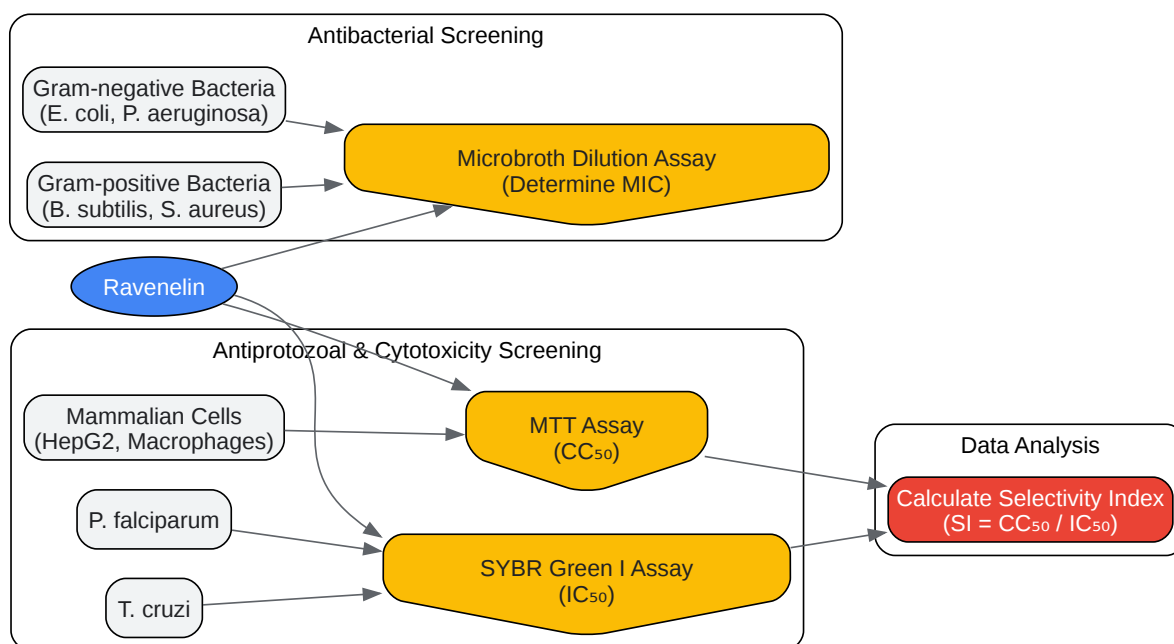
Ravenelin was isolated from the ethyl acetate extract of the endophytic fungus *Exserohilum rostratum*. The process involved initial fractionation followed by preparative High-Performance Liquid Chromatography (HPLC).[1]

Caption: Workflow for the isolation and purification of **Ravenelin**.

Biological Assays

The biological activities of **Ravenelin** were determined using a series of standardized in vitro assays.

- Antibacterial Susceptibility Test: The Minimum Inhibitory Concentration (MIC) was determined using a microbroth dilution assay as per established guidelines.[\[5\]](#)
- Antiplasmodial Activity Assay: The activity against the asexual stages of *P. falciparum* was measured using a SYBR Green I-based fluorescence assay.[\[5\]](#)
- Trypanocidal Activity Assay: The effect on *T. cruzi* was evaluated against both the extracellular epimastigote and intracellular amastigote forms of the parasite.[\[5\]](#)
- Cytotoxicity Assay: The 50% cytotoxic concentration (CC_{50}) was evaluated against HepG2 cells and BALB/c peritoneal macrophages using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric method.[\[1\]](#)[\[5\]](#)



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Caption: Logical workflow for the biological evaluation of **Ravenelin**.

Conclusion

Ravenelin (1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one) is a xanthone natural product with a well-defined chemical structure. It demonstrates significant and selective biological activity against Gram-positive bacteria and protozoan parasites, including the causative agents of malaria and Chagas disease.[5] Its low cytotoxicity against mammalian cells results in a high selectivity index, marking it as a promising candidate for further hit-to-lead development in drug discovery programs.[5][6] The provided data and experimental protocols offer a solid

foundation for researchers aiming to explore the therapeutic potential of **Ravenelin** and its analogues.

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- To cite this document: BenchChem. [What is the chemical structure of Ravenelin?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582040#what-is-the-chemical-structure-of-ravenelin]

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